molecular formula C22H19N5O2S2 B2520575 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide CAS No. 2034383-20-3

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

Cat. No.: B2520575
CAS No.: 2034383-20-3
M. Wt: 449.55
InChI Key: HWDXPMVQTPFLLO-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic architecture combining a 2,3-dihydroimidazo[2,1-b]thiazole core linked to a phenyl group and a 6-oxo-3-(thiophen-2-yl)pyridazine moiety via a propanamide bridge. Key functional groups include:

  • Thiophene: Enhances π-stacking interactions and metabolic stability.
  • Pyridazinone: Imparts hydrogen-bonding capability and electron-deficient character.

Synthetic routes for analogous compounds (e.g., , Scheme 1) typically involve multi-step condensation, cyclization, and coupling reactions under controlled conditions (e.g., reflux in ethanol or DMF with LiH as a base) .

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-14(27-20(28)9-8-17(25-27)19-7-4-11-30-19)21(29)23-16-6-3-2-5-15(16)18-13-26-10-12-31-22(26)24-18/h2-9,11,13-14H,10,12H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDXPMVQTPFLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=CN3CCSC3=N2)N4C(=O)C=CC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a complex organic compound that integrates multiple heterocyclic structures, making it a subject of interest in medicinal chemistry. The compound exhibits a variety of biological activities attributed to its unique structural features, including imidazo[2,1-b]thiazole and pyridazine moieties.

Structural Composition

The compound can be broken down into its key structural components:

  • Imidazo[2,1-b]thiazole : Known for its diverse biological activities, this scaffold is often associated with anticancer properties.
  • Pyridazine : This ring system has been linked to antimicrobial and anti-inflammatory effects.
  • Thienyl Group : Incorporation of thiophene enhances the compound's potential for various pharmacological activities.

The molecular formula is C21H19N5O2SC_{21}H_{19}N_{5}O_{2}S, with a molecular weight of 403.46 g/mol.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds containing imidazo[2,1-b]thiazole have shown significant anticancer effects against various cell lines. For instance, derivatives have been evaluated for their cytotoxicity against breast cancer and leukemia cells .
  • Antimicrobial Properties :
    • The presence of the pyridazine moiety suggests potential antimicrobial activity. Studies on related compounds indicate effectiveness against Gram-positive and Gram-negative bacteria and fungi .
  • Anti-inflammatory Effects :
    • Some thiazole derivatives have been reported as selective inhibitors of COX enzymes, which are pivotal in inflammatory processes. This suggests that the compound may possess anti-inflammatory properties as well .

Case Study 1: Anticancer Evaluation

A study conducted by Carraro Junior et al. evaluated a series of thiazolidinone derivatives for their anticancer activity. Among these, compounds structurally related to the target compound showed potent inhibition of cancer cell proliferation in vitro. The mechanism was linked to the induction of apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Antimicrobial Assessment

In another study focusing on thiazole derivatives, several compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis revealed that modifications in the thiophene and pyridazine components could enhance antimicrobial efficacy .

Data Table: Biological Activity Overview

Compound NameStructure FeaturesBiological Activity
This compoundImidazo[2,1-b]thiazole + Pyridazine + ThiopheneAnticancer, Antimicrobial, Anti-inflammatory
3-(5-substituted-thiazole derivatives)Thiazole coreAnticancer; selective against various cell lines
4-substituted thiazolesQuinazoline structureAntimicrobial properties; potential for drug development

Scientific Research Applications

Biological Activities

Research indicates that compounds containing imidazo[2,1-b]thiazole and pyridazine derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : The imidazole and thiazole rings are known for their antifungal and antibacterial properties. Studies have shown that derivatives with these structures can inhibit the growth of various pathogenic microorganisms.
  • Anticancer Potential : Compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. The unique arrangement of functional groups may enhance binding affinity to specific biological targets involved in cancer progression .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity Study

A study investigated the antimicrobial efficacy of related compounds featuring the imidazo[2,1-b]thiazole structure. Results indicated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli.

Compound NameStructure FeaturesNotable Activity
Imidazo[2,1-b]thiazole DerivativeImidazole + ThiazoleAntibacterial activity against E. coli
Pyridazine DerivativePyridazine + AmideAntifungal activity against Candida albicans

Anticancer Activity Study

Another research effort focused on the anticancer properties of compounds similar to N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide. The study revealed that these compounds exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Cell LineCompound TestedIC50 Value (µM)
MCF7 (Breast Cancer)Imidazo[2,1-b]thiazole-Pyridazine15
A549 (Lung Cancer)Imidazo[2,1-b]thiazole-Pyridazine20

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its dual heterocyclic systems. Below is a comparative analysis with structurally related molecules from the literature:

Compound Key Structural Features Synthesis Method Notable Properties
Target Compound Dihydroimidazothiazole + pyridazinone-thiophene Likely multi-step coupling (similar to ) High molecular complexity; potential for dual-target inhibition (hypothesized)
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(phenyl)propanamide Thiazole-oxadiazole hybrid Reflux with hydrazine hydrate and CS₂/KOH Moderate antimicrobial activity (IC₅₀: 8–32 µg/mL against Gram-positive bacteria)
2-[7-Benzamido-6-iminopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole (11) Pyrimidine-pyrazole-thiazole fusion Reflux with benzohydrazide in ethanol High thermal stability (m.p. 276°C); strong MS signal at m/z 437 (M⁺)
2-[3-Ethoxy-5-dihydro-6H-7-oxo-[1,3]thiazolo[3,4-b]pyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole (13) Ethoxy-substituted thiazolo-pyrimidine-pyrazole Reflux in sodium ethoxide Enhanced solubility due to ethoxy group; IR-confirmed C=O and NH stretches (1692, 3362 cm⁻¹)
2-(6-Oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide Pyridazinone-triazolo-pyridazine + thiophene Unspecified (commercially designed) CAS 2034348-79-1; Smiles: O=C(Cn1ncccc1=O)NCc1nnc2ccc(-c3cccs3)nn12; lacks reported bioactivity

Key Findings:

Bioactivity Gaps: Unlike the oxadiazole-thiazole analog , the target compound lacks direct antimicrobial or enzymatic data, though its pyridazinone-thiophene moiety is structurally akin to kinase inhibitors like imatinib derivatives.

Synthetic Complexity : The target compound’s synthesis likely requires advanced coupling techniques (e.g., LiH-mediated reactions in DMF ), contrasting with simpler reflux methods for compounds 11 and 13 .

Spectroscopic Signatures: The pyridazinone C=O stretch (~1680–1700 cm⁻¹) and thiophene aromatic signals (δ 6.5–7.6 ppm in ¹H-NMR) align with analogs in and .

Thermal Stability : The dihydroimidazothiazole core may confer higher melting points (>200°C) compared to ethoxy-substituted derivatives (m.p. 181°C for compound 13) .

Research Implications

  • Structural Optimization : Substituting the thiophene with electron-withdrawing groups (e.g., nitro) could enhance binding affinity, as seen in nitrophenyl-tetrahydroimidazo derivatives .
  • Biological Screening : Prioritize assays for kinase (e.g., Bcr-Abl, EGFR) or antimicrobial targets, leveraging the compound’s hybrid pharmacophore.
  • Synthetic Refinement : Adopt microwave-assisted synthesis to improve yield, as manual shaking/stirring in resulted in moderate outputs (55–72%) .

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